

# Comprehensive Technical Guide: Erythrocentaurin Solubility, Storage, and Experimental Protocols

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## Compound Focus: Erythrocentaurin

CAS No.: 50276-98-7

Cat. No.: S527400

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## Introduction and Chemical Identity

**Erythrocentaurin** is a naturally occurring **coumarin compound** first identified in various plant species including *Swertia patens* and historically isolated from European centaury (*Erythraea Centaurium*). This specialized metabolite has gained research interest due to its **biological activities** and unique chemical properties. The compound presents as a **red crystalline powder** in its pure form and belongs to the dihydroisocoumarin class of phytochemicals. Historically, **erythrocentaurin** was noted for its peculiar property of turning red when exposed to direct sunlight, indicating potential **photosensitivity** that has implications for its handling and storage in research settings. [1] [2]

**Erythrocentaurin's** chemical structure features a **carbaldehyde functional group** attached to a dihydroisocoumarin core, which contributes to both its chemical reactivity and biological activity. With the molecular formula  $C_{10}H_8O_3$  and a molecular weight of 176.17 g/mol, this compound represents an important chemical entity for investigating structure-activity relationships in natural product chemistry and drug discovery. Current research focuses on its potential as a **lead compound** for developing therapeutic agents, particularly in metabolic disorders and infectious diseases. [3] [2] [4]

Table 1: Fundamental Chemical Characteristics of **Erythrocentaurin**

Property	Specification	Reference
CAS Number	50276-98-7	[3]
IUPAC Name	1-oxo-3,4-dihydroisochromene-5-carbaldehyde	[3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	[3]
Molecular Weight	176.17 g/mol	[2]
Appearance	Red powder	[3] [5]
Melting Point	143-146°C	[3]

## Solubility Profile and Physicochemical Properties

### Comprehensive Solubility Characteristics

**Erythrocentaurin** demonstrates **variable solubility** across different solvents, a critical consideration for experimental design. The compound is classified as **very slightly soluble** in aqueous systems with a documented solubility of approximately 0.49 g/L at 25°C, necessitating the use of organic solvents for most research applications. This limited aqueous solubility is attributed to the predominantly **hydrophobic character** of its molecular structure, despite the presence of polar functional groups. Experimental evidence indicates that **erythrocentaurin** dissolves readily in **chlorinated solvents**, **ketones**, and **acetate esters**, making these the preferred choices for preparing stock solutions of higher concentration. [3] [2]

The solubility profile can be enhanced through specific handling techniques. For challenging solubility situations, **gentle warming** to 37°C combined with **brief sonication** has been shown to improve dissolution rates without compound degradation. Additionally, supplier data indicates that specialized formulation approaches can enhance water solubility for specific experimental needs, particularly for biological testing systems that require aqueous compatibility. These formulation strategies include the use of **co-solvent systems** and **molecular complexation** approaches that maintain compound stability while improving aqueous dispersibility. [2]

Table 2: Solubility Profile of **Erythrocentaurin** in Various Solvents

Solvent System	Solubility	Notes	Reference
Water	Very slightly soluble (0.49 g/L at 25°C)	Limited aqueous solubility	[3]
Chloroform	Soluble	Recommended for stock solutions	[2]
Dichloromethane	Soluble	Suitable for extraction	[2]
Ethyl Acetate	Soluble	Good solvent for chromatography	[2]
DMSO	Soluble	Preferred for biological assays	[2]
Acetone	Soluble	Useful for various applications	[2]
Ethanol (86%)	1 part in 48 parts (15°C)	Historical data	[1]

## Additional Physicochemical Parameters

Beyond solubility, several other physical parameters are relevant for laboratory handling and experimental planning. **Erythrocentaurin** has a measured **density** of  $1.300\pm 0.06$  g/cm<sup>3</sup> at 20°C and standard atmospheric pressure. The compound exhibits a **boiling point** of  $418.1\pm 45.0$ °C at 760 mmHg and a **flash point** of  $192.8\pm 28.8$ °C, indicating moderate thermal stability but requiring standard precautions against combustion under high-temperature conditions. The **calculated vapor pressure** is extremely low ( $0.0\pm 1.0$  mmHg at 25°C), suggesting minimal volatility under standard laboratory conditions. These properties collectively inform decisions about purification techniques, storage requirements, and appropriate safety measures during handling. [3]

The **topological polar surface area** of **erythrocentaurin** is calculated to be  $43.4\text{Å}^2$ , which provides insight into its membrane permeability characteristics and potential bioavailability. With a **logP value** of approximately 1.3, the compound exhibits moderate lipophilicity, consistent with its structural features. This

balanced hydrophilicity-lipophilicity profile suggests potential for reasonable membrane penetration while maintaining some aqueous dispersibility, an important consideration for biological activity assessment. [3]

## Storage Conditions and Stability Assessment

### Optimal Storage Parameters

Maintaining **erythrocentaurin** stability requires strict adherence to specific storage conditions to preserve compound integrity. Suppliers consistently recommend storage in a **desiccated environment** at **-20°C** to prevent both hydrolytic degradation and thermal decomposition. The compound should be protected from **light exposure**, particularly direct sunlight, as historical sources note that **erythrocentaurin** crystals turn red when exposed to sunlight, indicating potential photochemical degradation or transformation. This photosensitivity necessitates the use of **amber vials** or storage in darkened containers when maintaining compound stocks for extended periods. [2] [1]

The recommended storage configuration involves placing the powder in **sealed vials** within a desiccator containing anhydrous desiccant such as silica gel, which is then stored in a temperature-controlled freezer at **-20°C**. For liquid stocks, solutions should be prepared in appropriate anhydrous solvents and divided into **single-use aliquots** to minimize freeze-thaw cycles that can accelerate compound degradation. Under these optimized conditions, solid **erythrocentaurin** remains stable for **several months**, though regular monitoring for visual changes (color, crystallization) is recommended for quality assurance. [2]

### Stability Monitoring and Handling

Consistent **visual inspection** of stored **erythrocentaurin** provides an initial assessment of stability. The normal appearance is a **uniform red powder**, and any changes in color intensity, texture, or the appearance of discolored spots may indicate degradation or moisture uptake. When preparing samples for use, it is recommended to **equilibrate frozen vials** to room temperature within their sealed containers before opening to prevent condensation and subsequent moisture absorption, which could compromise compound stability and experimental results. [2]

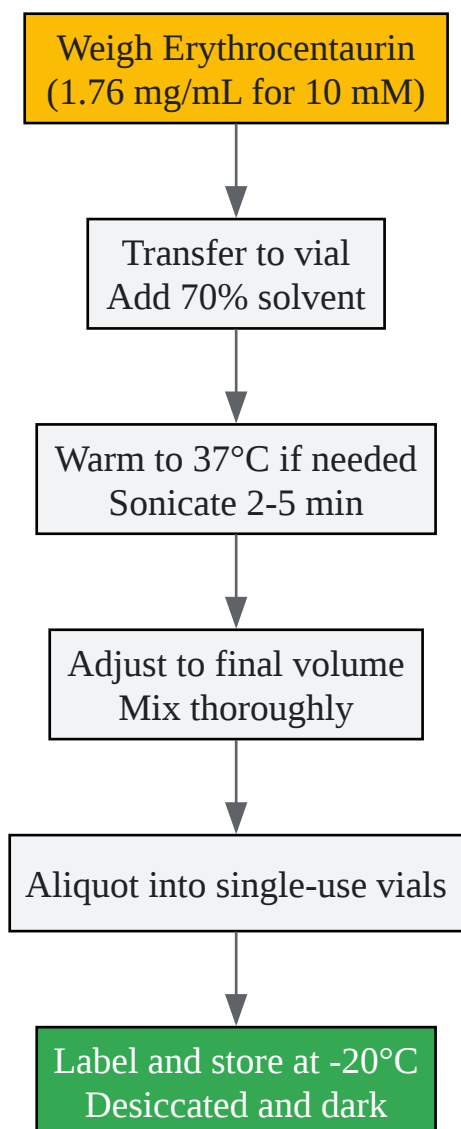
For reconstituted solutions, stability varies significantly based on solvent choice and storage conditions. **DMSO solutions** maintained at  $-20^{\circ}\text{C}$  typically remain stable for several weeks, while solutions in more volatile solvents like chloroform or dichloromethane should be used immediately or within days due to both evaporation concerns and potential solvent-mediated degradation. Documentation of solution preparation dates and periodic assessment using analytical methods such as **HPLC or TLC** is recommended for quality control in research applications requiring precise concentrations. [2]

## Experimental Protocols and Applications

### Stock Solution Preparation

The preparation of reproducible stock solutions is fundamental for obtaining reliable experimental results with **erythrocentaurin**. The following step-by-step protocol ensures consistent concentration and minimizes compound degradation during processing:

- **Weighing:** Accurately weigh the required mass of **erythrocentaurin** powder using an analytical balance. For a 10 mM stock solution in DMSO, measure 1.76 mg of compound per mL of final volume. [2]
- **Initial Dissolution:** Transfer the weighed powder to an appropriate vial and add approximately 70% of the final solvent volume. For difficult-to-dissolve quantities, warm the tube gently to  $37^{\circ}\text{C}$  and agitate using a bath sonicator for 2-5 minutes until complete dissolution is observed. [2]
- **Volume Adjustment:** Once fully dissolved, add sufficient solvent to reach the final target volume and mix thoroughly by vortexing or gentle inversion. For aqueous-compatible assays, DMSO stocks can be diluted into aqueous buffers with the final DMSO concentration typically kept below 1% to maintain biocompatibility. [2]
- **Aliquoting and Storage:** Immediately divide the stock solution into single-use aliquots in sealed vials. Label each vial with complete identification (compound name, concentration, date, solvent) and store at  $-20^{\circ}\text{C}$  in a desiccated environment protected from light. [2]



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Figure 1: Visual workflow for preparing **erythrocentaurin** stock solutions with proper handling techniques to ensure stability and reproducibility.

## Solubility Determination Methods

Quantitative solubility assessment follows established physicochemical testing protocols with modifications specific to **erythrocentaurin**'s properties:

- **Saturation Method:** Add excess **erythrocentaurin** to a measured volume of solvent in a sealed vial. Agitate continuously for 24 hours using a temperature-controlled orbital shaker maintained at

25±0.5°C to reach equilibrium saturation. [3]

- **Separation and Analysis:** After equilibration, centrifuge the suspension at 10,000 × g for 10 minutes to separate undissolved material. Carefully withdraw the supernatant and filter through a 0.45µm hydrophobic membrane filter. [3]
- **Quantification:** Analyze the saturated solution by HPLC with UV detection at an appropriate wavelength or evaporate a measured aliquot to dryness and determine the dissolved mass gravimetrically. Calculate solubility as mass per unit volume (mg/mL) or molar concentration. [3]

This method provides reliable solubility data for solvent screening and has been used to generate the values reported in Table 2. For temperature-dependent solubility assessment, the protocol can be modified by performing the equilibration at different controlled temperatures while maintaining all other parameters constant.

## Biological Activity Assessment

**Erythrocentaurin** demonstrates potentially valuable **biological activities** that warrant further investigation. Research indicates concentration-dependent **α-amylase inhibition** with a reported IC<sub>50</sub> value of 1.67 ± 0.28 mg/mL, suggesting potential application in managing postprandial hyperglycemia. This inhibitory activity positions **erythrocentaurin** as a candidate for further development as a **natural antidiabetic agent**. Additionally, the compound has demonstrated **antibacterial properties** against various bacterial strains, though the specific spectra of activity and potency require further elucidation through standardized antimicrobial testing protocols. [2]

The compound's natural occurrence in traditional medicinal plants like *Swertia patens* and historical use of plant extracts in herbal medicine practices provide ethnobotanical support for these observed activities. Future research directions should include mechanism of action studies, structure-activity relationship analyses of synthetic analogs, and in vivo efficacy assessment in relevant disease models to fully characterize the therapeutic potential of this natural product. [2] [1]

## Technical Reference Data

### Spectral Identifiers and Analytical Characteristics

**Erythrocentaurin** has been characterized by multiple spectroscopic methods, providing reference points for identity confirmation and purity assessment:

- **InChI Key:** TUADBWMDDLWUME-UHFFFAOYSA-N [3]
- **Canonical SMILES:** O=CC1=C(C2=CC=C1)CCOC2=O [2]
- **ChemSpider ID:** 165975 [4]
- **PubChem CID:** 191120 [3]

The compound displays **characteristic spectral features** in FTIR including carbonyl stretches for both the lactone and aldehyde functional groups, and aromatic C-H bending vibrations. In proton NMR, the aldehyde proton typically appears as a distinctive singlet between 10-11 ppm, while the methylene protons of the dihydropyran ring resonate as triplets and multiplets between 2.5-4.5 ppm. The aromatic region shows characteristic patterns for the trisubstituted benzene ring system. These spectral signatures provide valuable reference data for identity confirmation and purity assessment in research applications. [3] [4]

## Safety Considerations and Handling

**Erythrocentaurin** requires standard laboratory safety precautions during handling. The compound carries the **signal word "Warning"** according to current safety data, with specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat is recommended when handling the powder or concentrated solutions. In case of contact, affected areas should be flushed with copious water, with medical attention sought for persistent symptoms. [3]

For spill management, absorb small quantities with inert material and dispose of according to institutional regulations for chemical waste. Ventilation should be adequate to control dust formation during weighing operations, with fume hood use recommended for handling large quantities. While comprehensive toxicity data is limited, the precautionary principle should be applied to all handling procedures, particularly until compound-specific safety assessments are available. [3]

## Conclusion and Research Applications

**Erythrocentaurin** represents a **chemically unique** dihydroisocoumarin natural product with specific handling requirements dictated by its physicochemical properties. The comprehensive solubility profile and stability information presented in this technical guide enables researchers to design appropriate experimental protocols for various applications. The compound's **documented bioactivities**, particularly its  $\alpha$ -amylase inhibitory effects and antibacterial properties, combined with its natural product status, make it a valuable candidate for further phytochemical and pharmacological investigation.

Future research directions should include more detailed structure-activity relationship studies, formulation development to enhance aqueous solubility for biological testing, and investigation of synergistic effects with other bioactive compounds. The established protocols for solution preparation, storage, and handling provided in this document create a foundation for reproducible research with this specialized natural product across various disciplinary applications.

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